molecular formula C12H9NO4S2 B2793788 (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid CAS No. 301343-17-9

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2793788
CAS No.: 301343-17-9
M. Wt: 295.33
InChI Key: LCHVZYXQUJKPGJ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves the condensation of 2-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone derivative. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 2-hydroxybenzaldehyde derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted thiazolidinone derivatives.

Scientific Research Applications

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene derivatives: Studied for their antimicrobial and anticancer activities.

    Thiosemicarbazones: Investigated for their antiviral and anticancer properties.

Uniqueness

(E)-2-(5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is unique due to its combination of a thiazolidinone ring with a hydroxybenzylidene moiety, which imparts distinct biological activities

Properties

IUPAC Name

2-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4S2/c14-8-4-2-1-3-7(8)5-9-11(17)13(6-10(15)16)12(18)19-9/h1-5,14H,6H2,(H,15,16)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHVZYXQUJKPGJ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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